molecular formula C8H9F2NS B1426867 3-(Difluoromethyl)-4-(methylsulfanyl)aniline CAS No. 1339560-14-3

3-(Difluoromethyl)-4-(methylsulfanyl)aniline

Cat. No.: B1426867
CAS No.: 1339560-14-3
M. Wt: 189.23 g/mol
InChI Key: WEHCQWGXZHUJBV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(methylsulfanyl)aniline is an organic compound that features both difluoromethyl and methylsulfanyl functional groups attached to an aniline core

Scientific Research Applications

3-(Difluoromethyl)-4-(methylsulfanyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Future Directions

The field of difluoromethylation has seen significant advances in recent years . Future research may focus on the development of more efficient and selective methods for difluoromethylation, as well as the exploration of new applications in pharmaceuticals and other areas .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-4-(methylsulfanyl)aniline
  • 3-(Difluoromethyl)-4-(ethylsulfanyl)aniline
  • 3-(Difluoromethyl)-4-(methylsulfinyl)aniline

Uniqueness

3-(Difluoromethyl)-4-(methylsulfanyl)aniline is unique due to the presence of both difluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methylsulfanyl group provides redox activity, making this compound particularly versatile in various applications .

Properties

IUPAC Name

3-(difluoromethyl)-4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NS/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHCQWGXZHUJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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